molecular formula C19H18N2O3S2 B2556486 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896354-19-1

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2556486
CAS No.: 896354-19-1
M. Wt: 386.48
InChI Key: UCQIYAUIDTYRIP-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and methoxy and methylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the 2,5-Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 2,5-dimethoxyphenyl halide reacts with the thiazole derivative.

    Formation of the Benzamide Group: The final step involves the acylation of the thiazole derivative with 4-(methylthio)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiazole or benzamide moieties. It can also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and benzamide group can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The methoxy and methylthio groups may further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)aniline: Similar structure but with an aniline group instead of a benzamide.

    N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)phenylacetamide: Similar structure but with a phenylacetamide group.

Uniqueness

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methylthio groups, along with the thiazole and benzamide moieties, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-23-13-6-9-17(24-2)15(10-13)16-11-26-19(20-16)21-18(22)12-4-7-14(25-3)8-5-12/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQIYAUIDTYRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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